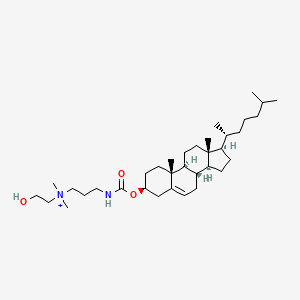

DMHAPC-Chol

Vue d'ensemble

Description

L'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle est un dérivé cationique du cholestérol. Il est couramment utilisé dans le domaine de la délivrance de gènes en raison de sa capacité à former des liposomes qui peuvent encapsuler et transporter du matériel génétique dans les cellules . Ce composé est particulièrement reconnu pour son efficacité dans la délivrance de plasmides d'ADN et de petits ARN interférents (siARN) dans divers types de cellules .

Applications De Recherche Scientifique

Dimethyl Hydroxyethyl Aminopropane Carbamoyl Cholesterol Iodide has a wide range of applications in scientific research:

Gene Delivery: It is used to deliver DNA plasmids and siRNA into cells, making it valuable in genetic research and therapy.

Cancer Research: The compound has been used to deliver siRNA targeting vascular endothelial growth factor (VEGF) in cancer cells, thereby inhibiting tumor growth.

Drug Delivery: Its ability to form stable liposomes makes it useful in the delivery of various drugs.

Biological Studies: It is employed in studies involving cell signaling and lipid biochemistry.

Mécanisme D'action

Target of Action

DMHAPC-Chol is a cationic lipid . Its primary targets are cells where it is used in transfection experiments concerning plasmids or siRNA . In particular, it has been used to deliver siRNA against VEGF in A431 human epidermoid carcinoma cells and in MDAMB-231 human breast cancer cells .

Mode of Action

This compound interacts with its targets (cells) by facilitating the delivery of plasmids or siRNA . The cationic nature of this compound allows it to bind to the negatively charged nucleic acids (plasmids or siRNA), forming complexes that can be taken up by cells. Once inside the cell, the nucleic acids can exert their effects.

Biochemical Pathways

For instance, when used to deliver siRNA against VEGF, it can potentially downregulate the VEGF pathway, which plays a crucial role in angiogenesis .

Result of Action

This compound facilitates the delivery of nucleic acids into cells, thereby enabling the modulation of gene expression . For example, it has been used to deliver siRNA against VEGF in certain cancer cells, potentially leading to the downregulation of VEGF and subsequent effects on tumor angiogenesis .

Analyse Biochimique

Biochemical Properties

DMHAPC-Chol plays a significant role in biochemical reactions, particularly in the context of gene delivery. It interacts with various biomolecules, including DNA and RNA, facilitating their transport into cells. The compound forms complexes with nucleic acids, enhancing their stability and delivery efficiency. This compound can also interact with proteins involved in cellular uptake mechanisms, such as clathrin and caveolin, which mediate endocytosis. These interactions are crucial for the successful internalization of the nucleic acid-DMHAPC-Chol complexes into target cells .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In transfection experiments, this compound has been shown to effectively deliver siRNA and plasmid DNA into cells, leading to the knockdown of target genes or the expression of exogenous genes. This compound can modulate cell signaling pathways by altering the expression of specific genes, thereby affecting downstream cellular functions. For instance, this compound-mediated delivery of siRNA targeting VEGF (vascular endothelial growth factor) in A431 human epidermoid carcinoma cells and MDA-MB-231 human breast cancer cells results in the inhibition of VEGF expression, impacting angiogenesis and tumor growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to nucleic acids via electrostatic interactions, forming stable complexes that protect the nucleic acids from degradation. Upon cellular uptake, these complexes are transported to the endosomes, where the acidic environment triggers the release of the nucleic acids into the cytoplasm. This compound can also interact with cellular enzymes, potentially inhibiting or activating them, which further influences gene expression and cellular functions. The precise molecular interactions of this compound with biomolecules are critical for its efficacy in gene delivery applications .

Temporal Effects in Laboratory Settings

The effects of this compound can vary over time in laboratory settings. The stability of this compound is an important factor, as it can degrade over time, affecting its efficacy. Studies have shown that this compound maintains its transfection efficiency for a certain period, but prolonged storage or exposure to harsh conditions can lead to degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where repeated administration of this compound can lead to cumulative effects on gene expression and cellular metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Low to moderate doses of this compound are generally well-tolerated and effective in gene delivery applications. High doses can result in toxic or adverse effects, including cytotoxicity and inflammation. Threshold effects have been observed, where a minimum concentration of this compound is required to achieve efficient gene delivery, while exceeding this threshold can lead to detrimental effects on cellular and tissue health .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its function. The compound can influence metabolic flux and metabolite levels by modulating gene expression and cellular signaling pathways. For example, this compound-mediated delivery of siRNA targeting metabolic enzymes can alter the expression of these enzymes, impacting metabolic processes such as glycolysis and lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of this compound in specific cellular compartments. For instance, this compound can interact with lipid transporters, aiding its incorporation into cellular membranes and liposomes. This distribution is crucial for the effective delivery of nucleic acids to target cells .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific compartments or organelles, such as the endosomes and lysosomes, where it exerts its function. The localization of this compound within these compartments is essential for the release of nucleic acids and the subsequent modulation of gene expression. Post-translational modifications, such as phosphorylation, can also affect the activity and function of this compound .

Méthodes De Préparation

La synthèse de l'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle implique la réaction du cholestérol avec un groupement carbamoyle et un groupe hydroxyéthyle dans la partie polaire de la tête amino . Les conditions réactionnelles comprennent généralement l'utilisation de solvants organiques tels que le diméthylformamide (DMF) et l'éthanol . Le produit est ensuite purifié pour atteindre un niveau de pureté élevé, souvent supérieur à 95% .

Analyse Des Réactions Chimiques

L'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle subit diverses réactions chimiques, notamment:

Oxydation: Cette réaction peut être facilitée par des agents oxydants tels que le peroxyde d'hydrogène.

Réduction: Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs comme le borohydrure de sodium.

Substitution: Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau du groupement carbamoyle.

Les réactifs couramment utilisés dans ces réactions comprennent des solvants organiques comme le DMF et l'éthanol, ainsi que des catalyseurs spécifiques en fonction de la réaction souhaitée . Les principaux produits formés à partir de ces réactions varient mais incluent souvent des dérivés de cholestérol modifiés avec des groupes fonctionnels modifiés .

Applications de la recherche scientifique

L'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle a un large éventail d'applications dans la recherche scientifique:

Délivrance de gènes: Il est utilisé pour délivrer des plasmides d'ADN et des siARN dans les cellules, ce qui le rend précieux dans la recherche génétique et la thérapie.

Recherche sur le cancer: Le composé a été utilisé pour délivrer des siARN ciblant le facteur de croissance endothélial vasculaire (VEGF) dans les cellules cancéreuses, inhibant ainsi la croissance tumorale.

Délivrance de médicaments: Sa capacité à former des liposomes stables le rend utile dans la délivrance de divers médicaments.

Études biologiques: Il est utilisé dans des études impliquant la signalisation cellulaire et la biochimie des lipides.

Mécanisme d'action

Le mécanisme d'action de l'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle implique son incorporation dans des liposomes, qui peuvent ensuite encapsuler du matériel génétique ou des médicaments . Ces liposomes fusionnent avec la membrane cellulaire, permettant au matériel encapsulé de pénétrer dans la cellule. Le groupe hydroxyéthyle dans la partie polaire de la tête amino joue un rôle crucial dans la stabilité et l'efficacité de ces liposomes .

Comparaison Avec Des Composés Similaires

L'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle est unique en raison de sa structure spécifique, qui comprend un groupement carbamoyle biodégradable et un groupe hydroxyéthyle . Des composés similaires comprennent:

Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle: Un autre lipide cationique utilisé pour la délivrance de gènes.

Phosphatidyléthanolamine dioléoyle (DOPE): Souvent utilisé en combinaison avec l'Iodure de cholestérol carbamoyle aminopropane hydroxyéthyle diméthyle pour améliorer l'efficacité de la délivrance de gènes.

Linoléate de cholestéryl: Un autre dérivé du cholestérol utilisé dans les systèmes de délivrance de médicaments à base de lipides.

Ces composés partagent des applications similaires mais diffèrent dans leurs structures chimiques et leurs fonctionnalités spécifiques, ce qui peut influencer leur efficacité et leur aptitude à différentes fins de recherche .

Propriétés

IUPAC Name |

3-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxycarbonylamino]propyl-(2-hydroxyethyl)-dimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H62N2O3/c1-25(2)10-8-11-26(3)30-14-15-31-29-13-12-27-24-28(16-18-34(27,4)32(29)17-19-35(30,31)5)40-33(39)36-20-9-21-37(6,7)22-23-38/h12,25-26,28-32,38H,8-11,13-24H2,1-7H3/p+1/t26-,28+,29+,30-,31+,32+,34+,35-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGXTDBNSSOEDB-SJTWHRLHSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)NCCC[N+](C)(C)CCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H63N2O3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does DMHAPC-Chol contribute to siRNA delivery into tumor cells?

A1: this compound is a cationic lipid synthesized for the purpose of improving siRNA delivery into tumor cells. When formulated with a helper lipid like dioleoylphosphatidylethanolamine (DOPE), this compound forms liposomes. These liposomes encapsulate and protect the siRNA while their positive charge interacts with the negatively charged cell membrane, facilitating cellular uptake. [] This study showed that this compound/DOPE liposomes successfully delivered VEGF siRNA into A431 and MDA-MB-231 tumor cells, leading to significant silencing of VEGF expression. []

Q2: How does the siRNA delivery efficiency of this compound/DOPE liposomes compare to other commercial transfection reagents?

A2: The research compared this compound/DOPE liposomes to INTERFERin and Lipofectamine 2000 for VEGF siRNA delivery. Results showed that this compound/DOPE liposomes were comparable to INTERFERin and more efficient than Lipofectamine 2000 in silencing VEGF expression. [] Interestingly, while less effective for plasmid DNA delivery, this compound/DOPE liposomes demonstrated superior performance with siRNA compared to Lipofectamine. [] This suggests that this compound/DOPE liposomes might be particularly suitable for delivering smaller nucleic acids like siRNA.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B607086.png)